N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-28-18-11-10-16(13-17(18)25-12-6-5-9-20(25)26)24-21(27)22-23-14-19(29-22)15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14H,5-6,9,12H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIXKGDSFZXWDKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3)N4CCCCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hantzsch Oxazole Synthesis
The Hantzsch method employs α-haloketones and benzamide derivatives. For example, reaction of benzoyl chloride with ethyl 2-amino-2-phenylacetate in the presence of phosphorus oxychloride yields the oxazole ring. Subsequent hydrolysis with aqueous NaOH affords the carboxylic acid (Yield: 68–72%).
Reaction Conditions
- Solvent: Dichloromethane
- Temperature: 0–5°C (stirring for 12 h)
- Workup: Neutralization with 1M HCl, extraction with EtOAc
Robinson-Gabriel Cyclization
2-Acylamino ketones, such as N-benzoyl glycine, undergo cyclodehydration using sulfuric acid or polyphosphoric acid to form the oxazole core. This method offers superior regiocontrol for 5-aryl substituents (Yield: 75–80%).
Preparation of 4-Methoxy-3-(2-Oxopiperidin-1-yl)Aniline
Buchwald-Hartwig Amination
Aryl halides react with 2-oxopiperidine under palladium catalysis. For instance, 3-bromo-4-methoxyaniline couples with 2-oxopiperidine using Pd(OAc)₂/Xantphos and Cs₂CO₃ in toluene at 110°C.
Optimized Protocol
Reductive Amination
Condensation of 4-methoxy-3-nitrobenzaldehyde with 2-oxopiperidine followed by nitro reduction (H₂/Pd-C) provides the aniline derivative. This two-step sequence avoids regioselectivity issues (Overall yield: 58%).
Amide Bond Formation
Acid Chloride Coupling
Activation of 5-phenyl-1,3-oxazole-2-carboxylic acid with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with 4-methoxy-3-(2-oxopiperidin-1-yl)aniline in dichloromethane and triethylamine (Yield: 85–90%).
Critical Parameters
- Molar Ratio: 1:1.2 (acid:amine)
- Temperature: −10°C to room temperature
T3P®-Mediated Coupling
Propylphosphonic anhydride (T3P) in DMF efficiently couples the acid and amine at 40°C, minimizing racemization (Yield: 88–92%).
Purification and Characterization
Crystallization
Recrystallization from ethanol/water (7:3) removes unreacted starting materials and byproducts (Purity: >99% by HPLC).
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, oxazole-H), 7.85–7.45 (m, 5H, Ph), 6.92 (d, J = 8.4 Hz, 1H, Ar-H), 6.78 (s, 1H, Ar-H), 3.82 (s, 3H, OCH₃), 3.62–3.55 (m, 4H, piperidinone-H), 2.45–2.38 (m, 2H, piperidinone-H).
- HRMS (ESI): m/z calcd. for C₂₂H₂₂N₃O₄ [M+H]⁺: 392.1601; found: 392.1608.
Scalability and Process Optimization
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for exothermic steps (e.g., SOCl₂ activation), reducing reaction time from 12 h to 30 min.
Green Chemistry Metrics
- PMI (Process Mass Intensity): 32 (vs. batch PMI of 58)
- E-Factor: 18.2 (improved solvent recovery)
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Oxazole ring hydrolysis | Low-temperature coupling (0–5°C) |
| Piperidinone tautomerism | Use of aprotic solvents (DMF, NMP) |
| Amine oxidation | Nitrogen atmosphere during reactions |
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The piperidinyl group can be oxidized to form lactams.
Reduction: The nitro group in intermediates can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Sodium chlorite, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions include various intermediates that lead to the final compound. These intermediates often contain functional groups such as amines, lactams, and substituted phenyl rings .
Scientific Research Applications
Pharmacokinetics
Research indicates that this compound exhibits favorable pharmacokinetic properties:
- Good Bioavailability : Ensures effective therapeutic concentrations.
- Low Clearance Rates : Suggests prolonged action in biological systems.
Scientific Research Applications
-
Anticoagulation Therapy :
- The primary application lies in its potential use as an anticoagulant agent. Studies have shown that it effectively inhibits FXa, leading to significant reductions in thrombin generation, making it a candidate for treating conditions requiring modulation of blood coagulation.
-
Biological Activity Studies :
- Preliminary investigations have indicated potential antimicrobial properties against strains such as Escherichia coli and Staphylococcus aureus. This suggests broader therapeutic applications beyond anticoagulation.
- Cellular and Molecular Mechanisms :
Case Studies and Research Findings
Several studies have explored the biological activity of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyloxazole derivatives:
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. For example, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, thereby inhibiting blood coagulation . This interaction is characterized by high selectivity and potency, making it a valuable compound in anticoagulant therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in the combination of the 2-oxopiperidine and 4-methoxy groups on the phenyl ring. Below is a comparative analysis with structurally or functionally related compounds:
Metabolic Stability and Degradation
- R004 : The amide bond in R004 is enzymatically hydrolyzed in biological matrices (rat/rabbit plasma), producing metabolites like 4-methoxy-3-(trifluoromethyl)aniline. Sample acidification is critical to prevent decomposition .
Pharmacological Potential
- Piperidine/Piperazine Derivatives : Compounds with piperidine or piperazine moieties (e.g., N-[4-(4-methylpiperazin-1-yl)phenyl]-5-phenyl-1,3-oxazol-2-amine) are often designed to enhance solubility and receptor binding due to their basic nitrogen atoms .
- Oxadiazole-Thiazole Hybrids : The thiazole-oxadiazole hybrid in combines electron-rich heterocycles, which may improve metabolic stability compared to the target compound’s simpler oxazole core.
Biological Activity
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide is a synthetic compound with significant potential in pharmacology, particularly noted for its anticoagulant properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Oxazole moiety : Known for its biological activity.
- Piperidinyl group : Enhances interaction with biological targets.
- Methoxy and phenyl groups : Contribute to its pharmacological properties.
The molecular formula is , with a molecular weight of approximately 356.39 g/mol.
This compound primarily acts as an inhibitor of activated factor X (FXa) in the coagulation cascade. By inhibiting FXa, the compound effectively prevents thrombin generation, which is crucial in blood coagulation processes. This mechanism positions it as a potential therapeutic agent for thromboembolic disorders.
Key Mechanisms:
- Enzyme Inhibition : Binds to active sites of enzymes like FXa, blocking their activity.
- Receptor Modulation : Potentially acts as an agonist or antagonist at specific receptors, altering signaling pathways.
- Protein Binding : May affect the structure and function of proteins through binding interactions.
Pharmacokinetics
Studies indicate that this compound exhibits favorable pharmacokinetic properties, including good bioavailability and low clearance rates in animal models. These characteristics are essential for its potential use in therapeutic applications.
Biological Activity Studies
Research has demonstrated various biological activities associated with this compound:
Anticoagulant Activity
In vitro studies have confirmed the compound's efficacy in inhibiting FXa, leading to significant reductions in thrombin generation. This suggests its potential application in anticoagulation therapy.
Antimicrobial Properties
While the primary focus has been on anticoagulation, preliminary investigations into antimicrobial activity have shown that compounds with similar structures exhibit antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus . Further studies are warranted to explore these properties in detail.
Case Studies and Research Findings
Several studies have explored the biological activity of oxazole derivatives, including N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyloxazole:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
